

(Z)-Entacapone Crystal Structure: A Comprehensive Technical Analysis

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Compound of Interest		
Compound Name:	(Z)-Entacapone	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the crystal structure of **(Z)-Entacapone**, an isomer of the potent and selective catechol-O-methyltransferase (COMT) inhibitor, Entacapone. While the (E)-isomer is the therapeutically active form used in the management of Parkinson's disease, understanding the stereoisomeric impurity, **(Z)-Entacapone**, is crucial for drug development, quality control, and regulatory compliance. This document outlines the crystallographic parameters of **(Z)-Entacapone**, detailed experimental protocols for its synthesis and crystallization, and its established mechanism of action.

Crystallographic Data of (Z)-Entacapone

The crystal structure of **(Z)-Entacapone** has been determined by X-ray diffraction, providing valuable insights into its three-dimensional arrangement. The crystallographic data is summarized in the table below. The crystal structure of the dibenzoate derivative of entacapone has been shown to adopt the Z-form in its crystalline state[1][2][3]. More directly, the crystal structure of the (Z)-isomer of entacapone, a significant human metabolite of the E-isomer, has been established[1][4].



Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	10.123(2)
b (Å)	15.678(3)
c (Å)	9.543(2)
α (°)	90
β (°)	101.54(3)
y (°)	90
Volume (ų)	1484.0(6)
Z	4
Density (calculated) (g/cm³)	1.368
CCDC Deposition Number	989088

Experimental ProtocolsSynthesis of (Z)-Entacapone

The synthesis of Entacapone typically yields a mixture of (E) and (Z) isomers. The following protocol is based on a modified Knoevenagel condensation, followed by separation of the isomers.

Materials:

- 3,4-dihydroxy-5-nitrobenzaldehyde
- N,N-diethyl-2-cyanoacetamide
- Piperidine
- Toluene



- Glacial Acetic Acid
- Ethanol
- Triethylamine
- Hydrochloric Acid
- Ethyl Acetate
- Silica Gel for column chromatography
- Hexane

Procedure:

- Knoevenagel Condensation: A mixture of 3,4-dihydroxy-5-nitrobenzaldehyde (10 g) and N,N-diethyl-2-cyanoacetamide (8.0 g) is charged in toluene (100 ml) at room temperature.
 Piperidine (0.5 g) is added as a catalyst.
- The reaction mixture is heated to reflux (110-120 °C), and water is removed azeotropically.
- After the reaction is complete, glacial acetic acid (20 ml) is added to the reaction mixture, followed by cooling to room temperature (25-30 °C).
- The precipitated crude product, a mixture of (E)- and **(Z)-Entacapone**, is filtered and washed with toluene and then with water. The crude product is dried at 50-55 °C.
- Isomer Separation and (Z)-Isomer Isolation: The crude mixture of isomers is subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate.
- Fractions are collected and analyzed by thin-layer chromatography or HPLC to identify the fractions containing the (Z)-isomer.
- The fractions containing pure **(Z)-Entacapone** are combined, and the solvent is evaporated under reduced pressure to yield the solid **(Z)-Entacapone**.



Crystallization of (Z)-Entacapone

Single crystals of **(Z)-Entacapone** suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent system.

Materials:

- Purified (Z)-Entacapone
- Ethanol
- Water

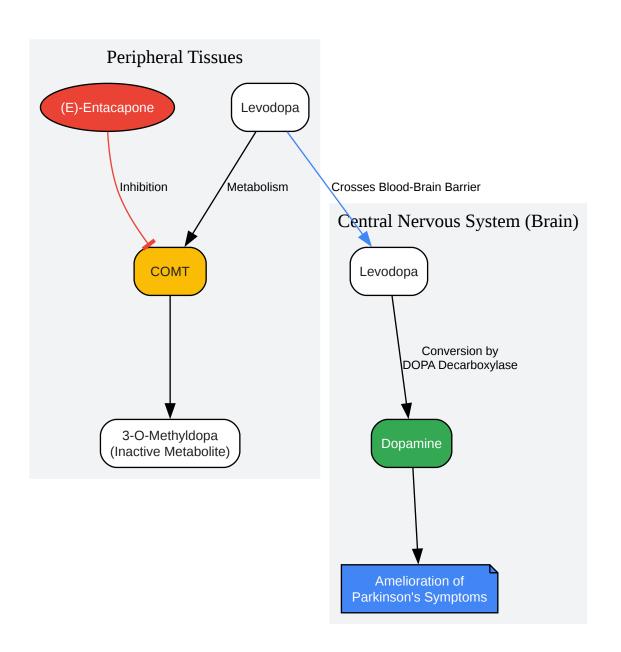
Procedure:

- Dissolve the purified (Z)-Entacapone in a minimal amount of hot ethanol.
- Slowly add water dropwise until the solution becomes slightly turbid.
- Gently warm the solution until it becomes clear again.
- Allow the solution to cool slowly to room temperature in a loosely covered container.
- Slow evaporation of the solvent over several days should yield single crystals of (Z)-Entacapone.
- The crystals are then harvested by filtration and dried under vacuum.

Visualization of Workflows and Pathways Experimental Workflow for (Z)-Entacapone Crystal Structure Analysis







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